Cholestyramine

Beschreibung

Eigenschaften

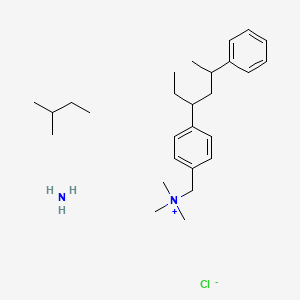

IUPAC Name |

azane;2-methylbutane;trimethyl-[[4-(5-phenylhexan-3-yl)phenyl]methyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N.C5H12.ClH.H3N/c1-6-20(16-18(2)21-10-8-7-9-11-21)22-14-12-19(13-15-22)17-23(3,4)5;1-4-5(2)3;;/h7-15,18,20H,6,16-17H2,1-5H3;5H,4H2,1-3H3;1H;1H3/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJQWPZVKOFVHS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C.CCC(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)C[N+](C)(C)C.N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cholestyramine appears as white to buff-colored fine powder. Odorless or a slight amine odor. Insoluble in water. A synthetic strongly basic anion exchange resin in which quaternary ammonium groups are attached to a styrene/divinylbenzene copolymer chain. | |

| Record name | CHOLESTYRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992), Insoluble, Insoluble in water, alcohol, benzene, chloroform, ether | |

| Record name | CHOLESTYRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholestyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTYRAMINE RESIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to buff-colored, fine powder | |

CAS No. |

11041-12-6 | |

| Record name | CHOLESTYRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholestyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cholestyramine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholestyramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTYRAMINE RESIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Cholestyramine in Hyperlipidemia: A Technical Guide for Researchers

Abstract

Cholestyramine, a foundational bile acid sequestrant, remains a significant tool in the management of hyperlipidemia and a subject of ongoing research. Its mechanism, while primarily centered on the physical sequestration of bile acids within the intestinal lumen, initiates a complex cascade of hepatic responses aimed at restoring cholesterol homeostasis. This technical guide provides an in-depth exploration of this mechanism, presenting quantitative data from key studies, detailed experimental protocols for its investigation, and visual representations of the core signaling pathways and research workflows. The primary therapeutic effect of this compound—the reduction of low-density lipoprotein cholesterol (LDL-C)—is a direct consequence of the upregulation of hepatic LDL receptors, a compensatory response to the depletion of the intrahepatic cholesterol pool. This guide synthesizes data on its dose-dependent efficacy and its impact on the enzymatic machinery governing cholesterol and bile acid synthesis.

Core Mechanism of Action: Interrupting Enterohepatic Circulation

This compound is a non-absorbable, anionic exchange resin.[1][2] When administered orally, it remains within the gastrointestinal tract, where it binds to negatively charged bile acids.[2][3] This binding forms a large, insoluble complex that cannot be reabsorbed in the terminal ileum and is subsequently excreted in the feces.[2][4]

This action disrupts the enterohepatic circulation, a highly efficient process that normally recycles approximately 95% of bile acids. The resulting increase in fecal bile acid excretion, which can be up to 10-fold, forces the liver to compensate for the loss.[1] To replenish the depleted bile acid pool, hepatocytes increase the conversion of cholesterol into new bile acids.[2][5]

This diversion of hepatic cholesterol triggers two critical compensatory pathways:

-

Upregulation of Bile Acid Synthesis: The conversion of cholesterol to bile acids is controlled by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1) .[5][6] The reduction in returning bile acids to the liver alleviates the feedback inhibition on this enzyme, leading to a significant increase in its activity and gene expression.[5][6]

-

Upregulation of Cholesterol Synthesis and Uptake: The depletion of the intrahepatic cholesterol pool stimulates an increase in the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase , the rate-limiting enzyme in cholesterol synthesis.[5] Concurrently, and more importantly for its lipid-lowering effect, the hepatocyte upregulates the expression of LDL receptors (LDLR) on its surface to scavenge more cholesterol from the circulation.[5][6][7] This enhanced clearance of LDL particles from the blood is the principal mechanism behind this compound's therapeutic effect.

Signaling Pathway Diagram

The following diagram illustrates the molecular cascade initiated by this compound. The removal of bile acids from enterohepatic circulation reduces the activation of the Farnesoid X Receptor (FXR), a nuclear receptor that acts as a key sensor for bile acid levels. Reduced FXR activity disinhibits the expression of the CYP7A1 gene, driving the conversion of cholesterol to bile acids and subsequently lowering intracellular cholesterol, which in turn activates the SREBP-2 pathway to increase LDLR expression.

Quantitative Efficacy Data

The lipid-lowering effects of this compound are dose-dependent. Below are summaries of quantitative data from clinical and preclinical studies.

Table 1: Dose-Response Effect of this compound on Plasma Lipids (Human Studies)

| Daily Dose | LDL-C Reduction (%) | Apo B Reduction (%) | HDL-C Change (%) | Reference |

| 4 g | 11% | 4% | Significant Increase | [3] |

| 8 g | 17-27% | 13% | Significant Increase | [3][4][8] |

| 16 g | 26-31% | 17% | Significant Increase | [3][4][8] |

| 24 g | 19% (vs. Placebo)* | N/A | N/A | [9] |

| Data from the landmark LRC-CPPT trial, which demonstrated a 19% reduction in coronary heart disease risk. |

Table 2: Effect of this compound on Hepatic Enzyme Activity and Gene Expression

| Parameter | Fold/Percent Change | Species | Reference |

| HMG-CoA Reductase Activity | ▲ 5-fold increase | Rat | [7] |

| HMG-CoA Reductase Activity | ▲ from 103 to 552 pmol/min/mg protein | Human | [6] |

| HMG-CoA Reductase mRNA | ▲ 3-fold increase | Rat | [7] |

| Cholesterol 7α-hydroxylase (CYP7A1) Activity | ▲ >6-fold increase | Human | [6] |

| Cholesterol 7α-hydroxylase (CYP7A1) Activity | ▲ 4-fold increase | Rat | [7] |

| Cholesterol 7α-hydroxylase (CYP7A1) mRNA | ▲ 1.5-fold (150%) increase | Rat | [7] |

| LDL Receptor Expression (Binding) | ▲ from 2.2 to 6.1 ng/mg protein | Human | [6] |

Key Experimental Protocols

Investigating the mechanism of this compound requires a multi-faceted approach, combining analysis of systemic lipid changes, fecal steroid excretion, and hepatic gene and protein expression.

Typical Experimental Research Workflow

The diagram below outlines a typical workflow for a preclinical study evaluating the effects of this compound.

Protocol: Quantification of Fecal Bile Acids by LC-MS/MS

This protocol provides a method for extracting and quantifying bile acids from fecal samples, a critical measurement for confirming this compound's primary mechanism of action.

-

Sample Preparation:

-

Homogenize wet fecal samples. Weigh approximately 0.5 g of the homogenate into a 2 mL screw-top tube.[10]

-

To correct for water content, a separate aliquot can be dried to a constant weight.

-

-

Extraction:

-

Add 1.0 mL of ice-cold methanol (B129727) containing a suite of deuterated internal standards (e.g., TDCA-d4, CDCA-d4, LCA-d4).[10]

-

Shake the sample vigorously for 30 minutes at 4°C.

-

Centrifuge at high speed (e.g., 21,000 x g) for 20 minutes to pellet solid debris.[10]

-

-

Sample Dilution:

-

Carefully transfer 100 µL of the supernatant to a new 1.5 mL microcentrifuge tube.

-

Dilute the extract 1:5 (v/v) with an aqueous 0.1% formic acid solution.[10] This ensures compatibility with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the diluted sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Chromatography: Use a C18 reverse-phase column (e.g., ACE C18) with a gradient mobile phase, typically consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) (Solvent B).[11]

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each bile acid and its corresponding internal standard.

-

Quantification: Construct a standard curve for each bile acid using known concentrations. Calculate the concentration in the fecal samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

-

Protocol: Measurement of Plasma LDL-Cholesterol (Direct Enzymatic Method)

This protocol outlines a common, direct method for quantifying LDL-C in plasma, avoiding precipitation steps.

-

Principle: This is a two-step assay. The first step eliminates cholesterol from non-LDL lipoproteins (HDL, VLDL, Chylomicrons). The second step specifically measures the cholesterol released from LDL particles.[12][13]

-

Reagent 1 (Elimination Step):

-

Prepare a reagent containing cholesterol esterase (CE) and cholesterol oxidase (CO) in a buffer (e.g., GOOD's buffer, pH 7.0) along with catalase.[12][14]

-

Pipette sample (serum or plasma) and Reagent 1 into a cuvette.

-

Incubate for 5 minutes at 37°C. During this time, cholesterol esters and free cholesterol from HDL and VLDL are converted to cholestenone and hydrogen peroxide (H₂O₂). The catalase decomposes the H₂O₂ to water and oxygen, preventing it from participating in the color reaction.[12]

-

-

Reagent 2 (LDL Measurement Step):

-

Add Reagent 2, which contains a specific surfactant that solubilizes LDL particles, along with 4-aminoantipyrine (B1666024) (4-AA) and a chromogenic substrate (e.g., TOOS or HDAOS) and peroxidase (POD).[12][14]

-

Incubate for a further 5 minutes at 37°C. The cholesterol released from the LDL is oxidized by CO to produce H₂O₂, which then reacts with 4-AA and the substrate in the presence of POD to form a colored quinoneimine dye.[12]

-

-

Measurement and Calculation:

-

Measure the absorbance of the final solution at the appropriate wavelength (e.g., 600 nm).[14]

-

Calculate the LDL-C concentration by comparing the sample's absorbance to that of a known calibrator, after subtracting the reagent blank.

-

Protocol: Analysis of Hepatic Gene Expression (CYP7A1, LDLR) by RT-qPCR

This protocol details the steps to quantify changes in the mRNA levels of key target genes in liver tissue.

-

RNA Extraction and Quantification:

-

Homogenize frozen liver tissue (~50-100 mg) in a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol, followed by a DNase treatment step to remove any contaminating genomic DNA.

-

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), ensuring 260/280 ratios are ~2.0 and 260/230 ratios are >1.8.[15]

-

Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is desirable.[15]

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand complementary DNA (cDNA) from 500-1000 ng of total RNA using a reverse transcriptase enzyme (e.g., MuLV RT) and oligo(dT) or random hexamer primers.[15]

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix in a 96- or 384-well plate. Each reaction should include:

-

Diluted cDNA template

-

Forward and reverse primers for the target gene (e.g., CYP7A1, LDLR) and a stable reference gene (e.g., RPLP0, GAPDH in human liver).[16]

-

A fluorescent qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).

-

-

Run the plate in a real-time PCR cycler. The thermal profile will typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) value for each reaction.

-

Normalize the Cq value of the target gene to the Cq value of the reference gene (ΔCq = Cq_target - Cq_reference).

-

Calculate the relative fold change in gene expression between the this compound-treated group and the control group using the ΔΔCq method (Fold Change = 2-ΔΔCq).[17]

-

References

- 1. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulatory effect of dietary lipid and this compound on hepatic HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diverging effects of this compound on apolipoprotein B and lipoprotein Lp(a). A dose-response study of the effects of this compound in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of hepatic cholesterol metabolism in humans: stimulatory effects of this compound on HMG-CoA reductase activity and low density lipoprotein receptor expression in gallstone patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differing effects of cholesterol and taurocholate on steady state hepatic HMG-CoA reductase and cholesterol 7 alpha-hydroxylase activities and mRNA levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound in type IIa hyperlipoproteinemia. Is low-dose treatment feasible? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Data supporting development and validation of liquid chromatography tandem mass spectrometry method for the quantitative determination of bile acids in feces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. atlas-medical.com [atlas-medical.com]

- 13. diazyme.com [diazyme.com]

- 14. cvet.tu.edu.iq [cvet.tu.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of reference genes for qPCR in human liver and kidney tissue from individuals with obesity [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Cholestyramine's Role in Bile Acid Sequestration and Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestyramine, a bile acid sequestrant, has been a cornerstone in the management of hypercholesterolemia for decades. Its mechanism of action, centered on the interruption of the enterohepatic circulation of bile acids, triggers a cascade of metabolic events that ultimately lead to a significant reduction in low-density lipoprotein cholesterol (LDL-C). This technical guide provides an in-depth exploration of the molecular pathways and physiological responses modulated by this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this therapeutic agent. The guide details the core mechanism of bile acid sequestration, its profound impact on cholesterol homeostasis, and the key signaling pathways involved. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Core Mechanism: Bile Acid Sequestration

This compound is a non-absorbable, positively charged anion exchange resin.[1][2] Its primary function is to bind negatively charged bile acids in the intestinal lumen, forming an insoluble complex that is subsequently excreted in the feces.[1][3][4] This process effectively prevents the reabsorption of bile acids, which are normally subject to extensive enterohepatic recirculation (>95%).[5][6] The functional group responsible for this interaction is a quaternary ammonium (B1175870) group attached to a styrene-divinylbenzene copolymer backbone.[1]

The sequestration of bile acids leads to a significant fecal loss, which can increase up to 10-fold.[2] This disrupts the normal feedback mechanism that regulates bile acid synthesis in the liver.

Impact on Cholesterol Metabolism

The depletion of the bile acid pool due to sequestration by this compound initiates a series of compensatory hepatic responses aimed at restoring bile acid homeostasis. This has a profound impact on cholesterol metabolism.

Upregulation of Bile Acid Synthesis

To replenish the lost bile acids, the liver increases its synthesis from cholesterol.[7][8] This is primarily achieved through the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[7][8][9] Studies have shown that this compound treatment can lead to a several-fold increase in CYP7A1 activity.[9][10]

Increased Hepatic Cholesterol Demand and LDL Receptor Expression

The increased conversion of cholesterol to bile acids creates a demand for cholesterol within the hepatocytes.[7][8] The liver responds to this demand through two primary mechanisms:

-

Increased de novo cholesterol synthesis: This is evidenced by a significant increase in the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[7][8][10]

-

Increased uptake of circulating LDL-C: To meet the cholesterol demand, hepatocytes upregulate the expression of LDL receptors on their surface.[7][8][10][11] This enhanced expression leads to increased clearance of LDL-C from the bloodstream, which is the primary mechanism by which this compound lowers plasma cholesterol levels.[2][7][11]

The overall effect is a dose-dependent reduction in LDL-C levels, typically ranging from 15% to 30%.[11][12]

Key Signaling Pathways

The metabolic changes induced by this compound are mediated by complex signaling pathways, primarily involving the Farnesoid X Receptor (FXR) and the Liver X Receptor (LXR).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a sensor for bile acids.[13][14] In the context of this compound therapy, the reduced return of bile acids to the liver leads to decreased FXR activation.[2][15]

-

In the Liver: Decreased hepatic FXR activation relieves the inhibition of CYP7A1, leading to increased bile acid synthesis. Normally, activated FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of the CYP7A1 gene.[14][15]

-

In the Intestine: Reduced intestinal FXR activation leads to decreased production of Fibroblast Growth Factor 15/19 (FGF15/19).[14][15] FGF15/19 normally travels to the liver and suppresses CYP7A1 expression.[14] Therefore, lower FGF15/19 levels contribute to the upregulation of bile acid synthesis.

Liver X Receptor (LXR) Signaling

LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis.[16][17] When intracellular cholesterol levels are high, LXRs are activated and promote the expression of genes involved in cholesterol efflux and transport. While this compound's primary effect is not directly through LXR activation, the altered cholesterol metabolism can influence LXR activity. The increased demand for cholesterol in the liver due to bile acid synthesis can lead to lower intrahepatic cholesterol levels, which would theoretically reduce LXR activation. However, the concomitant increase in cholesterol synthesis could have a counteracting effect. Further research is needed to fully elucidate the complex interplay between this compound and LXR signaling.[18][19]

Quantitative Data on Efficacy

The clinical efficacy of this compound in lowering LDL-C has been demonstrated in numerous studies. The following tables summarize key quantitative findings.

| Study/Trial | Dosage | Duration | LDL-C Reduction | Total Cholesterol Reduction | Reference |

| LRC-CPPT | 24 g/day | 7.4 years | 10.4% (greater than placebo) | 7.2% (greater than placebo) | [9][20] |

| General Clinical Use | 8-16 g/day | - | 18-25% | - | [11] |

| Dose-Response | 8 g/day | - | 17-27% | - | [11] |

| Dose-Response | 16 g/day | - | 26-31% | - | [11] |

| Casdorph, 1967 | Not specified | 2-21 months | - | Average 26% (range 16-52%) | [21] |

| NHLBI Type II Coronary Intervention Study | Not specified | 5 years | Significant decrease | Significant decrease | [22] |

| Enzyme/Receptor | Effect of this compound | Fold Increase | Reference |

| Cholesterol 7α-hydroxylase (CYP7A1) | Increased activity | >6-fold | [10] |

| HMG-CoA Reductase | Increased activity | ~5-fold (552 vs 103 pmol/min/mg protein) | [10] |

| LDL Receptor | Increased expression | ~2.8-fold (6.1 vs 2.2 ng/mg protein) | [10] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound.

In Vitro Bile Acid Binding Assay

Objective: To determine the bile acid binding capacity of this compound.

Protocol:

-

Prepare a stock solution of a specific bile acid (e.g., glycocholic acid, taurocholic acid) in a physiologically relevant buffer (e.g., Krebs-Henseleit buffer, pH 6.8).[23]

-

Incubate a known amount of this compound resin with varying concentrations of the bile acid solution.[23]

-

Agitate the mixture at 37°C for a defined period to reach equilibrium (e.g., 1 hour).[24]

-

Separate the resin from the supernatant by centrifugation or filtration.

-

Measure the concentration of unbound bile acid in the supernatant using a suitable analytical method (e.g., HPLC, enzymatic assay).

-

Calculate the amount of bile acid bound to the resin by subtracting the unbound amount from the initial amount.

-

To assess kinetic binding, samples are taken at various time points during the incubation.[23]

In Vivo Evaluation of Cholesterol-Lowering Efficacy in Animal Models

Objective: To assess the effect of this compound on plasma lipid profiles in a preclinical setting.

Protocol:

-

Select an appropriate animal model (e.g., rats, rabbits, genetically modified mice).[25][26]

-

Acclimatize the animals and provide a standard chow diet.

-

Divide the animals into a control group and a treatment group.

-

The treatment group receives a diet supplemented with a specified percentage of this compound (e.g., 1-5% w/w).[18][25]

-

Administer the respective diets for a defined period (e.g., 2-8 weeks).[18][25]

-

Collect blood samples at baseline and at the end of the study period.

-

Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

-

At the end of the study, tissues such as the liver can be harvested for further analysis (e.g., gene expression, enzyme activity assays).

Measurement of Hepatic Enzyme Activity

Objective: To quantify the activity of key enzymes in cholesterol and bile acid metabolism.

Protocol (for Cholesterol 7α-hydroxylase):

-

Isolate microsomes from liver homogenates by differential centrifugation.

-

Incubate the microsomal fraction with a radiolabeled cholesterol substrate (e.g., [4-¹⁴C]cholesterol) and necessary cofactors (e.g., NADPH).

-

After a defined incubation period at 37°C, stop the reaction by adding a strong base.

-

Extract the steroids from the reaction mixture.

-

Separate the product, 7α-hydroxycholesterol, from the cholesterol substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled product formed using liquid scintillation counting.

-

Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of microsomal protein.

Mandatory Visualizations

Caption: Mechanism of Bile Acid Sequestration by this compound.

Caption: this compound's Impact on Cholesterol Metabolism.

Caption: FXR Signaling Pathway Modulation by this compound.

Conclusion

This compound's role in managing hypercholesterolemia is a classic example of targeted therapeutic intervention with well-defined physiological consequences. By sequestering bile acids in the intestine, it initiates a predictable and effective cascade that enhances the liver's clearance of circulating LDL-C. This guide has provided a detailed overview of the core mechanisms, the impact on cholesterol metabolism, and the involvement of key signaling pathways. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the field, facilitating a deeper understanding and stimulating further investigation into the multifaceted effects of bile acid sequestrants.

References

- 1. Colestyramine - Wikipedia [en.wikipedia.org]

- 2. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Comprehensive Guide To this compound: Uses, Mechanism, And Key Considerations | OCTAGONCHEM [octagonchem.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Bile acid sequestrants: mechanisms of action on bile acid and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. droracle.ai [droracle.ai]

- 10. Regulation of hepatic cholesterol metabolism in humans: stimulatory effects of this compound on HMG-CoA reductase activity and low density lipoprotein receptor expression in gallstone patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. verywellhealth.com [verywellhealth.com]

- 13. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Liver X receptor - Wikipedia [en.wikipedia.org]

- 18. Gene expression analysis on the liver of this compound-treated type 2 diabetic model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Report on the Lipid Research Clinic trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hypercholesteremia. Treatment with this compound, a bile acid sequestering resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The influence of changes in lipid values induced by this compound and diet on progression of coronary artery disease: results of NHLBI Type II Coronary Intervention Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. In vitro studies to investigate the reasons for the low potency of this compound and colestipol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Effects of this compound on receptor-mediated plasma clearance and tissue uptake of human low density lipoproteins in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cholestyramine Resin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestyramine resin is a non-absorbed, strongly basic anion-exchange polymer utilized primarily as a bile acid sequestrant for the management of hypercholesterolemia and for symptomatic relief of pruritus associated with partial biliary obstruction.[1][2][3][4][5] Its therapeutic efficacy is intrinsically linked to its unique molecular architecture and physicochemical properties. This guide provides a detailed examination of the molecular structure of this compound, its key chemical properties, and the established experimental protocols for its characterization. Furthermore, it elucidates the biochemical signaling pathways modulated by its mechanism of action.

Molecular Structure

This compound is not a discrete molecule with a defined molecular weight but rather a polymeric material.[1] Its structure is composed of a robust, cross-linked polymer backbone to which functional groups are attached.

-

Polymer Backbone: The inert backbone of the resin is a copolymer of styrene (B11656) and divinylbenzene (B73037).[1][6][7] Styrene provides the primary linear polymer chains, while divinylbenzene acts as a cross-linking agent, creating a three-dimensional, insoluble, and porous network. The degree of cross-linking is a critical parameter that influences the resin's rigidity, porosity, and swelling characteristics.

-

Functional Groups: Covalently attached to this copolymer backbone are quaternary ammonium (B1175870) functional groups, specifically trimethylbenzylammonium moieties.[1][6][7] These groups are strong bases and carry a permanent positive charge, making this compound a strongly basic anion-exchange resin.[1][6]

-

Counter-ion: The active resin is supplied in the chloride form, where a chloride anion is associated with each quaternary ammonium group.[6] It is this chloride ion that is exchanged for anionic bile acids in the gastrointestinal tract.[1][8]

The overall structure results in a hydrophilic but water-insoluble, hygroscopic, white to buff-colored fine powder.[1][7]

Chemical and Physical Properties

The therapeutic utility of this compound is defined by its physicochemical properties as an ion-exchange resin. Quantitative data for these properties are summarized in Table 1.

| Property | Value / Description | Significance |

| Type of Resin | Strongly Basic Anion-Exchange Resin | Enables effective binding of weak acids like bile acids over a wide pH range.[1][6] |

| Polymer Matrix | Cross-linked Styrene-Divinylbenzene | Provides a durable, insoluble framework with high chemical and physical stability.[1][6] |

| Functional Group | Quaternary Ammonium (Trimethylbenzylammonium) | Carries a permanent positive charge for electrostatic interaction with anionic molecules.[1][7] |

| Ionic Form (as shipped) | Chloride (Cl⁻) | The mobile anion that is exchanged for bile acids.[6] |

| Solubility | Insoluble in water, alcohol, chloroform, and ether.[1][6][7] | Ensures the resin is not absorbed from the gastrointestinal tract, confining its action to the gut lumen.[2][3][9] |

| Appearance | White to buff-colored, fine, hygroscopic powder.[1][7] | Standard physical description for identification. |

| Ion-Exchange Capacity | Typically ranges from 1.6 to 2.4 meq/g of dry resin. | A measure of the quantity of exchangeable ions per unit weight of resin, directly related to its binding capacity for bile acids.[10] |

| Moisture Content | Varies, but is a critical parameter for determining the dry weight capacity. | Affects the handling properties and the calculation of dosage based on the active dry resin weight.[11] |

| Particle Size | Generally in the range of 75 to 300 µm, though can vary.[12] | Influences the kinetics of ion exchange, palatability, and the "gritty" texture of the suspension.[7][12] |

Mechanism of Action and Signaling Pathways

This compound is not absorbed systemically; its entire mechanism of action is confined to the lumen of the gastrointestinal tract.[3][9] The primary mechanism is the sequestration of bile acids, which interrupts their enterohepatic circulation and triggers a cascade of events in the liver.[4][13]

-

Bile Acid Sequestration: In the intestine, the positively charged quaternary ammonium groups of the resin electrostatically bind the negatively charged bile acids, exchanging its chloride ions.[1][14] This forms a stable, insoluble complex that cannot be reabsorbed.[3][15]

-

Increased Fecal Excretion: The this compound-bile acid complex is excreted in the feces, leading to a significant depletion of the bile acid pool.[2][3][15]

-

Hepatic Response: The liver compensates for the loss of bile acids to maintain cholesterol homeostasis.

-

Upregulation of Bile Acid Synthesis: The reduction in bile acids returning to the liver relieves the negative feedback inhibition on the rate-limiting enzyme in bile acid synthesis, cholesterol 7α-hydroxylase (CYP7A1).[13][14] This leads to an increased conversion of cholesterol into new bile acids.[13]

-

Upregulation of LDL Receptors: The increased demand for intracellular cholesterol to synthesize bile acids causes hepatocytes to upregulate the expression of low-density lipoprotein (LDL) receptors on their surface.[4][13]

-

Reduced Plasma LDL-C: The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL-C levels.[4][13]

-

This signaling cascade is the basis for this compound's lipid-lowering effect.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. drugs.com [drugs.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. CAS 11041-12-6: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound RESIN | 11041-12-6 [chemicalbook.com]

- 7. This compound Resin [drugfuture.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. resintech.com [resintech.com]

- 11. dardel.info [dardel.info]

- 12. EP0278464A1 - this compound composition and process for its preparation - Google Patents [patents.google.com]

- 13. Bile acid sequestrants: mechanisms of action on bile acid and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Comprehensive Guide To this compound: Uses, Mechanism, And Key Considerations | OCTAGONCHEM [octagonchem.com]

- 15. Bile Acid Sequestrants: Putting a Unique Mechanism to Work - The Medical Xchange [themedicalxchange.com]

Cholestyramine's Interruption of Enterohepatic Circulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestyramine, a bile acid sequestrant, has long been a therapeutic agent for hypercholesterolemia. Its mechanism of action is intricately linked to the disruption of the enterohepatic circulation of bile acids. This technical guide provides an in-depth analysis of this interaction, presenting quantitative data from key studies, detailed experimental protocols for researchers, and visual representations of the underlying biological pathways and experimental workflows. By sequestering bile acids in the intestine and promoting their fecal excretion, this compound initiates a cascade of physiological responses, including the upregulation of hepatic bile acid synthesis and an increase in the expression of low-density lipoprotein (LDL) receptors, ultimately leading to a reduction in plasma LDL cholesterol levels. This document serves as a comprehensive resource for professionals in the field of drug development and metabolic research, offering a detailed understanding of this compound's pharmacodynamics.

Introduction

The enterohepatic circulation is a highly efficient process that recycles bile acids, the primary catabolic products of cholesterol. Synthesized in the liver from cholesterol, bile acids are secreted into the duodenum, where they facilitate the digestion and absorption of dietary fats and fat-soluble vitamins. A staggering 95% of these bile acids are subsequently reabsorbed in the terminal ileum and returned to the liver via the portal circulation for resecretion.[1] This continuous cycling maintains a stable bile acid pool, crucial for lipid homeostasis.

This compound is a non-absorbable anion-exchange resin that disrupts this cycle.[2] By binding to bile acids in the intestinal lumen, it forms an insoluble complex that is excreted in the feces.[1] This interruption of the enterohepatic circulation triggers a compensatory response in the liver, which is the cornerstone of this compound's therapeutic effects.

Mechanism of Action: A Cascade of Events

This compound's primary action of sequestering bile acids in the gut lumen sets off a series of interconnected physiological events aimed at restoring bile acid homeostasis. This cascade ultimately results in the lowering of plasma LDL cholesterol.

Interruption of Enterohepatic Circulation

This compound, with its strong positive charge, binds to the negatively charged bile acids in the small intestine, preventing their reabsorption.[2] This leads to a significant increase in the fecal excretion of bile acids.[3]

Upregulation of Bile Acid Synthesis

The depletion of the bile acid pool returning to the liver via the portal vein relieves the negative feedback inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis.[4] This results in a significant upregulation of CYP7A1 activity, leading to an increased conversion of cholesterol into new bile acids to replenish the pool.[4][5]

Depletion of Hepatic Cholesterol Pool

The accelerated conversion of cholesterol to bile acids depletes the intracellular cholesterol pool in hepatocytes.

Upregulation of LDL Receptor Expression

To compensate for the reduced intracellular cholesterol, hepatocytes upregulate the expression of LDL receptors on their surface.[4] These receptors are responsible for clearing LDL particles from the bloodstream.

Reduced Plasma LDL Cholesterol

The increased number of LDL receptors on hepatocytes enhances the removal of LDL cholesterol from the circulation, leading to a dose-dependent reduction in plasma LDL cholesterol levels.[6]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key parameters of bile acid and cholesterol metabolism, as reported in various clinical and preclinical studies.

| Parameter | Treatment Group | Dosage | % Change / Value | Study Population | Citation |

| LDL Cholesterol | This compound | 8 g/day | -17% to -27% | Hypercholesterolemia | [6] |

| This compound | 16 g/day | -26% to -31% | Hypercholesterolemia | [6] | |

| This compound | 12 g/day | -10.4% (vs. placebo) | Hypercholesterolemia | [7] | |

| This compound | 24 g/day | -19% (vs. placebo) | Hypercholesterolemia | [8] | |

| Fecal Bile Acid Excretion | This compound | Not Specified | +220% (3.2-fold increase) | Hypercholesterolemic patient | [3] |

| Bile Acid Pool Size | This compound | 16 g/day | No significant change | Normal volunteers | [9][10] |

| Cholesterol 7α-hydroxylase (CYP7A1) Activity | This compound | 16 g/day | >500% (>6-fold increase) | Gallstone patients | [4] |

| This compound | Not Specified | +400-500% (5- to 6-fold increase) | Gallstone patients | [5] | |

| This compound | Not Specified | 45 pmol/min/mg protein (vs. 7.0 pmol/min/mg in controls) | Gallstone patients | [11] | |

| HMG-CoA Reductase Activity | This compound | 16 g/day | 552 ± 60 pmol/min/mg protein (vs. 103 ± 9 in controls) | Gallstone patients | [4] |

| Hepatic LDL Receptor Expression | This compound | 16 g/day | 6.1 ± 0.8 ng/mg protein (vs. 2.2 ± 0.3 in controls) | Gallstone patients | [4] |

| This compound | 2 g/day | Doubled receptor-mediated incorporation into liver | Rabbits | [12] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The Enterohepatic Circulation of Bile Acids.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effect of this compound on the fecal excretion of intravenously administered cholesterol-4-14C and its degradation products in a hypercholesterolemic patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of hepatic cholesterol metabolism in humans: stimulatory effects of this compound on HMG-CoA reductase activity and low density lipoprotein receptor expression in gallstone patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the saturation of the cholesterol 7 alpha-hydroxylase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. Effect of this compound on bile acid metabolism in normal man - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of this compound on bile acid metabolism in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The plasma level of 7 alpha-hydroxy-4-cholesten-3-one reflects the activity of hepatic cholesterol 7 alpha-hydroxylase in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound on receptor-mediated plasma clearance and tissue uptake of human low density lipoproteins in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Cholestyramine on Lipid Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core effects of cholestyramine on lipid profiles. This compound, a bile acid sequestrant, has been a subject of extensive research for its role in managing hypercholesterolemia. This document provides a comprehensive overview of its mechanism of action, quantitative effects on various lipid parameters, detailed experimental protocols from key studies, and a visual representation of the underlying signaling pathways and experimental workflows.

Quantitative Effects of this compound on Lipid Profiles

This compound's primary therapeutic effect is the reduction of low-density lipoprotein cholesterol (LDL-C). Its impact on other lipid parameters, such as high-density lipoprotein cholesterol (HDL-C) and triglycerides, is less pronounced and can be variable. The following tables summarize the quantitative data from key clinical trials, illustrating the dose-dependent effects of this compound.

Table 1: Dose-Response Effect of this compound on LDL Cholesterol

| Daily Dose of this compound | Mean LDL-C Reduction (%) | Study Population | Reference |

| 4 g | -11% | Hypercholesterolemic patients | [1] |

| 8 g | -21% to -27% | Hypercholesterolemic patients | [1][2] |

| 16 g | -26% to -31% | Hypercholesterolemic patients | [1][2] |

| 24 g | -20.3% (net reduction vs. placebo) | Asymptomatic men with primary hypercholesterolemia | [3] |

Table 2: Effects of this compound on Total Cholesterol, HDL Cholesterol, and Triglycerides

| Lipid Parameter | Daily Dose of this compound | Mean Change (%) | Study Population | Reference |

| Total Cholesterol | 8 g | -17% | Type IIa hyperlipoproteinemia | [2] |

| Total Cholesterol | 16 g | -26% | Type IIa hyperlipoproteinemia | [2] |

| Total Cholesterol | 24 g | -13.4% (net reduction vs. placebo) | Asymptomatic men with primary hypercholesterolemia | [3] |

| HDL Cholesterol | 4 g, 8 g, 16 g | Significant increase (similar at all doses) | Hypercholesterolemic patients | [1] |

| HDL Cholesterol | 8 g, 16 g | No significant change | Type IIa hyperlipoproteinemia | [2] |

| Triglycerides | 8 g, 16 g | No significant change | Type IIa hyperlipoproteinemia | [2] |

| Triglycerides | 24 g | Tendency to increase | Asymptomatic men with primary hypercholesterolemia | [4] |

| VLDL Cholesterol | 12 g | Tendency to increase (+10%) | Primary hypercholesterolemia | [5] |

Signaling Pathways and Mechanism of Action

This compound exerts its lipid-lowering effects by interrupting the enterohepatic circulation of bile acids.[6] As a non-absorbable anion exchange resin, it binds to bile acids in the intestine, preventing their reabsorption and promoting their fecal excretion.[6] This leads to a depletion of the bile acid pool, which in turn stimulates the liver to synthesize more bile acids from cholesterol. The key enzyme in this process is cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in the classical bile acid synthesis pathway.[7] The upregulation of CYP7A1 activity leads to increased consumption of hepatic cholesterol, which results in the upregulation of LDL receptors on the surface of hepatocytes. This enhanced expression of LDL receptors increases the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.

The regulation of bile acid synthesis is a complex process involving the farnesoid X receptor (FXR), a nuclear receptor that acts as a sensor for bile acids. When bile acid levels in the liver are high, they bind to and activate FXR. Activated FXR then induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of the CYP7A1 gene, thus downregulating bile acid synthesis. By sequestering bile acids, this compound reduces the activation of FXR in the liver, leading to decreased SHP expression and consequently, a disinhibition of CYP7A1 transcription and a sustained increase in bile acid synthesis.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's effects on lipid profiles. These protocols are based on established methods used in major clinical trials such as the Lipid Research Clinics Coronary Primary Prevention Trial (LRC-CPPT).[3]

Clinical Trial Protocol: A Representative Example

This protocol outlines a typical randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with primary hypercholesterolemia.

1. Patient Selection and Recruitment:

-

Inclusion Criteria: Adult males and females with primary hypercholesterolemia (e.g., LDL-C > 160 mg/dL) after a dietary lead-in period.

-

Exclusion Criteria: History of significant cardiovascular events, secondary causes of hypercholesterolemia, and use of other lipid-lowering medications.

-

Informed Consent: All participants provide written informed consent.

2. Study Design:

-

Randomization: Patients are randomly assigned to receive either this compound or a matching placebo in a 1:1 ratio.

-

Blinding: Both patients and investigators are blinded to the treatment allocation.

-

Dosage: this compound is administered in powdered form, typically starting at a low dose (e.g., 4g twice daily) and titrating up to a target dose (e.g., 8g or 12g twice daily) based on tolerance.[2] Placebo powder is matched for taste and texture.

-

Duration: The treatment period typically lasts for a minimum of 12 weeks to several years for long-term outcome studies.

3. Data and Sample Collection:

-

Baseline Visit: Collection of demographic data, medical history, physical examination, and baseline fasting blood samples for lipid profile analysis.

-

Follow-up Visits: Scheduled at regular intervals (e.g., 4, 8, and 12 weeks) to monitor for adverse events, assess compliance, and collect fasting blood samples.

4. Lipid Profile Analysis:

-

Fasting blood samples are collected in EDTA-containing tubes.

-

Plasma is separated by centrifugation.

-

Total cholesterol, triglycerides, and HDL-C are measured using standardized enzymatic assays.

-

LDL-C is calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), provided the triglyceride level is below 400 mg/dL. For more precise measurement, especially in patients with hypertriglyceridemia, beta-quantification is employed.

Detailed Methodology for Lipoprotein Analysis by Ultracentrifugation (Beta-Quantification)

This method provides a more accurate measurement of LDL-C and is considered a reference method.[8]

1. Principle: This method involves the separation of lipoprotein fractions based on their density by sequential ultracentrifugation.

2. Materials:

-

Ultraviolet-transparent centrifuge tubes

-

High-speed refrigerated ultracentrifuge with a fixed-angle rotor

-

Potassium bromide (KBr) for density adjustments

-

Saline solution (0.9% NaCl)

-

Enzymatic kits for cholesterol and triglyceride measurement

3. Procedure:

-

Step 1: VLDL Separation:

-

A known volume of plasma is adjusted to a density of 1.006 g/mL with a KBr solution.

-

The sample is ultracentrifuged at a high g-force (e.g., 100,000 x g) for a prolonged period (e.g., 18 hours) at a controlled temperature (e.g., 10-15°C).

-

The top layer, containing the very-low-density lipoproteins (VLDL), is carefully removed.

-

-

Step 2: LDL and HDL Separation:

-

The remaining infranatant (containing LDL and HDL) is adjusted to a density of 1.063 g/mL with KBr.

-

The sample is ultracentrifuged again under similar conditions.

-

The top layer now contains the LDL fraction, which is collected. The bottom fraction contains the HDL.

-

-

Step 3: Quantification:

-

The cholesterol content of the isolated VLDL, LDL, and HDL fractions is determined using standard enzymatic assays.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for a clinical trial investigating this compound and the logical relationships in the decision-making process for patient management.

This comprehensive guide provides a foundational understanding of this compound's effects on lipid profiles, intended to support the research and development efforts of professionals in the field. The provided data, protocols, and visual aids offer a structured and in-depth resource for further investigation and application.

References

- 1. Diverging effects of this compound on apolipoprotein B and lipoprotein Lp(a). A dose-response study of the effects of this compound in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in type IIa hyperlipoproteinemia. Is low-dose treatment feasible? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Report on the Lipid Research Clinic trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Package Insert / Prescribing Information [drugs.com]

- 5. Effect of bezafibrate and colestyramine in patients with primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bile acid sequestrant - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and Analysis of Plasma Lipoproteins by Ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholestyramine in Cholestatic Pruritus: A Foundational Guide for Researchers

An In-depth Technical Whitepaper on the Core Principles, Efficacy, and Experimental Basis of Cholestyramine's Application in the Management of Cholestatic Pruritus.

This document serves as a foundational guide for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's role in treating cholestatic pruritus. It delves into the complex pathophysiology of this condition, the mechanism of action of this compound, and the quantitative evidence supporting its use, supplemented by detailed experimental protocols and visual representations of key biological and procedural pathways.

The Pathophysiology of Cholestatic Pruritus: A Multifactorial Perspective

Cholestatic pruritus is a debilitating symptom of liver diseases characterized by impaired bile flow.[1] The exact mechanism is not fully elucidated but is understood to be multifactorial, moving beyond the initial hypothesis of simple bile salt deposition in the skin.[2][3] Unlike histamine-mediated itch, cholestatic pruritus does not typically present with edema or erythema and is largely unresponsive to antihistamines.[3] Current research points to a complex interplay of several pruritogens that accumulate in the systemic circulation and tissues during cholestasis.[4]

Key mediators implicated in cholestatic pruritus include:

-

Bile Acids (BAs): While the correlation between serum BA levels and itch severity can be inconsistent, BAs are considered significant pruritogens.[3][4] They are thought to activate specific receptors on sensory neurons.

-

Lysophosphatidic Acid (LPA): This potent neuronal activator is generated by the enzyme autotaxin (ATX).[5] Elevated serum ATX activity is strongly associated with pruritus in cholestasis and correlates with itch intensity.[5][6]

-

Endogenous Opioids: An imbalance in the endogenous opioid system, with increased activation of μ-opioid receptors, is thought to contribute to the sensation of itch.[1]

-

Serotonin: The serotonergic system is also believed to play a role in modulating pruritus perception.[4]

Recent discoveries have identified specific G protein-coupled receptors on dorsal root ganglion (DRG) neurons that are activated by these pruritogens, translating the chemical signals into the neurological sensation of itch. Two such receptors of interest are:

-

Mas-related G protein-coupled receptor X4 (MRGPRX4): This receptor is activated by bile acids and is considered a likely mediator of cholestatic itch in humans.[7][8]

-

Takeda G protein-coupled receptor 5 (TGR5): While implicated in bile acid-induced itch in animal models, its role in human cholestatic pruritus is less clear, as it does not appear to be expressed in human DRG neurons.[9][10]

The current understanding suggests that cholestasis leads to an accumulation of pruritogens like bile acids and an upregulation of the ATX-LPA signaling axis. These molecules then activate receptors such as MRGPRX4 on peripheral sensory nerves, initiating an itch signal that is transmitted to the central nervous system.

This compound: Mechanism of Action

This compound is a non-absorbable, strongly basic anion-exchange resin.[11] Its therapeutic effect in cholestatic pruritus is primarily attributed to its ability to bind negatively charged molecules, such as bile acids, within the intestinal lumen.[11]

The process unfolds as follows:

-

Ingestion: this compound is administered orally and passes through the gastrointestinal tract without being absorbed into the bloodstream.

-

Bile Acid Sequestration: In the intestine, the resin exchanges its chloride anions for bile acids, forming a stable, insoluble complex.

-

Interruption of Enterohepatic Circulation: This binding prevents the reabsorption of bile acids in the terminal ileum.

-

Fecal Excretion: The this compound-bile acid complex is subsequently excreted in the feces.

By interrupting the enterohepatic circulation, this compound effectively reduces the total bile acid pool in the body.[11] This is thought to lower the concentration of circulating bile acids and other potential anionic pruritogens, thereby reducing their deposition in the skin and their interaction with neuronal receptors, which ultimately alleviates the sensation of pruritus.

References

- 1. Pruritus in Chronic Cholestatic Liver Diseases, Especially in Primary Biliary Cholangitis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. View of Efficacy of Treatments for Cholestatic Pruritus: A Systemic Review and Meta-analysis | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 3. Cholestatic pruritus: Emerging mechanisms and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholestatic pruritus: a knowledge update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophosphatidic acid is a potential mediator of cholestatic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serum autotaxin is increased in pruritus of cholestasis, but not of other origin, and responds to therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]

- 10. The TGR5 receptor mediates bile acid-induced itch and analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Investigation into Cholestyramine for Toxin-Mediated Illnesses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestyramine, a bile acid sequestrant, has long been utilized for its lipid-lowering properties. However, a growing body of preclinical and clinical evidence suggests a promising role for this non-absorbable resin in the management of various toxin-mediated illnesses. Its ability to bind a wide array of toxins within the gastrointestinal tract, thereby preventing their absorption and enterohepatic recirculation, forms the basis of this therapeutic potential. This technical guide provides an in-depth overview of the preliminary investigations into this compound's efficacy against toxins produced by bacteria, fungi, and marine organisms. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying toxicological signaling pathways to support further research and drug development in this area.

Introduction

Toxin-mediated illnesses represent a significant global health burden, arising from exposure to a diverse range of biological toxins. These include bacterial exotoxins, mycotoxins from fungal contamination of food, and marine biotoxins accumulating in the food chain. The primary mechanism of many of these illnesses involves the absorption of toxins from the gastrointestinal tract, leading to systemic effects. This compound, a strong anion-exchange resin, offers a unique therapeutic strategy by acting as an intraluminal binding agent. By sequestering toxins within the gut, this compound can facilitate their fecal excretion, reducing the overall toxic load on the body. This guide explores the foundational evidence for this application.

Mechanism of Action

This compound is a large, non-absorbable polymer with a strong positive charge. Its primary mode of action is the binding of negatively charged bile acids in the intestine, interrupting their enterohepatic circulation.[1] This same principle of ionic and hydrophobic interactions allows this compound to bind to a variety of structurally diverse toxins that are present in the gastrointestinal lumen.[2] By forming a stable, insoluble complex with these toxins, this compound prevents their absorption into the bloodstream and subsequent distribution to target organs.[2]

Quantitative Data on Toxin Binding and Efficacy

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the efficacy of this compound in binding and mitigating the effects of various toxins.

Table 1: In Vitro Toxin Binding Efficacy of this compound

| Toxin | Toxin Concentration | This compound Concentration | Binding Efficacy (%) | Reference |

| Fumonisin B1 (FB1) | 200 µg/mL | 1 mg/mL | 85% | [3] |

| Zearalenone (ZEA) | Not Specified | 2% (w/v) | Reduced intestinal absorption from 32% to 16% |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Toxin | Animal Model | This compound Dose | Key Outcome | Result | Reference |

| Fumonisin B1 + B2 | Rats | 20 mg/g diet for 1 week | Reduction in urinary and renal sphinganine/sphingosine (SA/SO) ratio | Significant reduction (P < 0.05) | [3] |

| Ochratoxin A (OTA) | Rats | 0.1% and 5% of diet | Reduction in plasma OTA concentration | Effective at both doses | [4] |

| Ochratoxin A (OA) | Rats | 2% of diet | Increased fecal excretion of OA and its metabolite | Significant increase (P < 0.0001) | [5] |

| Lindane | Mice | 2.25 g/kg (single dose) | Increased CD50 and LD50 | Significant difference compared to control | [6] |

| Brodifacoum | Rabbits | Not Specified | Increased survival | Significantly increased | [7] |

Table 3: Clinical and Observational Data

| Toxin/Illness | Study Type | This compound Dose | Patient Population | Key Finding | Reference |

| Clostridium difficile Toxin | Pilot Study | 4 g daily | Patients receiving long-term ceftriaxone (B1232239) | Incidence of C. difficile-associated diarrhea was 6.5% with this compound vs. 23.1% in a historical control group (p=0.06) | [8] |

| Biotoxin-Associated Illness | Clinical Trials | Not Specified | Patients with chronic biotoxin illnesses | Benefit confirmed in two double-blind, placebo-controlled crossover studies | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's toxin-binding capabilities.

In Vitro Toxin Binding Assay (Adapted from Solfrizzo et al., 2001)

Objective: To determine the in vitro binding capacity of this compound for a specific toxin.

Materials:

-

This compound resin

-

Toxin of interest (e.g., Fumonisin B1)

-

Aqueous solution (e.g., phosphate-buffered saline, pH 7.4)

-

Centrifuge tubes (50 mL)

-

Orbital shaker

-

High-performance liquid chromatograph (HPLC) or other appropriate analytical instrument for toxin quantification

Protocol:

-

Preparation of Toxin Solution: Prepare a stock solution of the toxin in a suitable solvent and dilute it with the aqueous solution to achieve the desired final concentration (e.g., 200 µg/mL for FB1).[3]

-

Incubation: Add a precise amount of this compound (e.g., 1 mg/mL) to a centrifuge tube containing a known volume of the toxin solution.

-

Agitation: Incubate the tubes on an orbital shaker at a constant speed and temperature (e.g., 37°C) for a specified duration (e.g., 1-2 hours) to reach binding equilibrium.

-

Separation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for a sufficient time to pellet the this compound-toxin complex.

-

Quantification of Unbound Toxin: Carefully collect the supernatant and analyze the concentration of the unbound toxin using a validated analytical method (e.g., HPLC).

-

Calculation of Binding Efficacy: The percentage of toxin bound to this compound is calculated using the following formula:

In Vivo Assessment of Toxin Bioavailability in a Rat Model (Adapted from Kerkadi et al., 1998)

Objective: To evaluate the in vivo efficacy of this compound in reducing the systemic absorption of a toxin.

Materials:

-

Laboratory rats (e.g., Sprague-Dawley)

-

Standard rat chow

-

Toxin of interest (e.g., Ochratoxin A)

-

This compound resin

-

Metabolic cages for separate collection of urine and feces

-

Analytical instruments for toxin quantification in biological matrices (e.g., LC-MS/MS)

Protocol:

-

Animal Acclimation: House the rats in individual metabolic cages for an acclimation period of at least one week, with free access to water and standard chow.

-

Diet Preparation: Prepare experimental diets by incorporating the toxin at a specific concentration (e.g., 1 or 3 ppm OTA) into the standard chow. For the treatment groups, add this compound at desired concentrations (e.g., 0.1%, 1%, or 5% w/w) to the toxin-containing diet.[4] A control group should receive the standard chow without toxin or this compound, and a toxin-only group should receive the diet with the toxin but without this compound.

-

Experimental Period: Feed the rats their respective diets for a predetermined period (e.g., one week).

-

Sample Collection: Collect urine and feces daily from each rat. At the end of the experimental period, collect blood samples via an appropriate method (e.g., cardiac puncture under anesthesia).

-

Sample Processing and Analysis: Process the collected biological samples (plasma, urine, feces) to extract the toxin and its metabolites. Quantify the toxin levels using a validated analytical method.

-

Data Analysis: Compare the toxin concentrations in the plasma, urine, and feces between the different experimental groups. A significant decrease in plasma and urine toxin levels and a corresponding increase in fecal toxin levels in the this compound-treated groups compared to the toxin-only group would indicate reduced bioavailability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key toxin-mediated signaling pathways and a general experimental workflow for evaluating this compound's efficacy.

Toxin-Mediated Signaling Pathways

References

- 1. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Common Questions & Answers about this compound (and why it’s the most effective option out there). | Dr. Ritchie Shoemaker [survivingmold.com]

- 3. In vitro and in vivo studies to assess the effectiveness of this compound as a binding agent for fumonisins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dietary this compound reduces ochratoxin A-induced nephrotoxicity in the rat by decreasing plasma levels and enhancing fecal excretion of the toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of dietary this compound on the elimination pattern of ochratoxin A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound as an adsorbent in acute lindane poisoning: a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Bile Sequestrant this compound Increases Survival in a Rabbit Model of Brodifacoum Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The potential use of this compound to reduce the risk of developing Clostridium difficile-associated diarrhoea in patients receiving long-term intravenous ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholestyramine's Impact on Bile Acid Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholestyramine, a bile acid sequestrant, profoundly alters bile acid homeostasis by interrupting the enterohepatic circulation. This guide provides a detailed examination of the quantitative and qualitative changes in the bile acid pool, the underlying signaling pathways, and the experimental methodologies used to elucidate these effects. By binding bile acids in the intestinal lumen and promoting their fecal excretion, this compound triggers a compensatory upregulation of hepatic bile acid synthesis from cholesterol. This mechanism not only impacts cholesterol metabolism but also significantly modifies the size and composition of the circulating bile acid pool, with implications for various metabolic and cholestatic conditions. This document synthesizes key findings from scientific literature, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways to offer a comprehensive resource for the scientific community.

Mechanism of Action: Interruption of Enterohepatic Circulation

This compound is a non-absorbable anion exchange resin that avidly binds bile acids in the small intestine.[1][2] This binding forms an insoluble complex that is subsequently excreted in the feces, thereby preventing the reabsorption of bile acids in the terminal ileum.[2] Normally, over 95% of bile acids are reabsorbed and returned to the liver via the portal circulation in a process known as enterohepatic circulation. By disrupting this highly efficient cycle, this compound effectively depletes the returning bile acid pool, signaling the liver to compensate for the loss.[1]

The primary hepatic response is an upregulation of bile acid synthesis. This is achieved through the increased activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis, which converts cholesterol into primary bile acids.[1] This increased catabolism of cholesterol is a key mechanism behind this compound's cholesterol-lowering effect.

Quantitative Impact on Bile Acid Pool Size and Synthesis

The effect of this compound on the total bile acid pool size can be complex, with some studies reporting no significant change in the overall pool size, while others observe shifts in the pools of individual bile acids. However, a consistent finding is a marked increase in the rate of bile acid synthesis.

| Parameter | Pre-Cholestyramine | Post-Cholestyramine | Fold Change | Reference |

| Total Bile Acid Synthesis Rate | Baseline | Increased | 2.9-fold | [3] |

| Cholic Acid Pool Size | Baseline | Significantly Increased | - | [3] |

| Chenodeoxycholic Acid Pool Size | Baseline | Decreased by >50% | <0.5-fold | [3] |

| Combined Primary Bile Acid Pool Size | Unchanged | Unchanged | ~1-fold | [3] |

| Total Bile Acid Pool Size (overnight fast) | Unchanged | Unchanged | ~1-fold | [4][5] |

| Fecal Bile Acid Excretion | Baseline | Increased | 3.2-fold | [6] |

Alterations in Bile Acid Pool Composition

This compound administration leads to significant qualitative shifts in the composition of the bile acid pool, affecting the ratio of primary to secondary bile acids, the conjugation pattern, and the relative abundance of different bile acid species.

Primary and Secondary Bile Acids

The drug leads to a notable reduction in the proportion of dihydroxy bile acids, which include the primary bile acid chenodeoxycholic acid and the secondary bile acid deoxycholic acid.[4][5]

| Bile Acid Species | Pre-Cholestyramine (% of Total) | Post-Cholestyramine (% of Total) | Change | Reference |

| Chenodeoxycholic Acid | Specific values not provided | Significantly Reduced | Decrease | [4][5][7] |

| Deoxycholic Acid | Specific values not provided | Significantly Reduced | Decrease | [4][5][7] |

| Cholic Acid | Specific values not provided | Increased Contribution | Increase | [7] |

Bile Acid Conjugation

A significant alteration observed is the shift in the conjugation of bile acids, with a marked increase in the ratio of glycine-conjugated to taurine-conjugated bile acids.[4][5]

| Conjugation Ratio | Pre-Cholestyramine | Post-Cholestyramine | Observation | Reference |